酒石酸铜水合物

描述

Cupric tartrate hydrate, also known as Tartaric acid cupric salt, is a green to blue odorless powder . It is insoluble in water . The primary hazard is the threat to the environment . It is noncombustible and used for electroplating metals .

Synthesis Analysis

The conversion of cupric tartrate to Cu nanocrystals is a two-step process, including dehydration and decomposition steps . An efficient but simple decomposition method has been proposed, which is expected to open a new way to prepare highly pure Cu nanocrystals .Molecular Structure Analysis

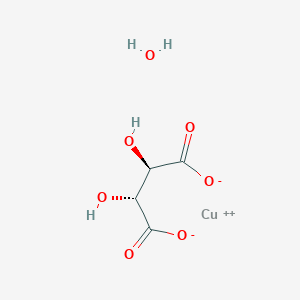

The molecular formula of Cupric tartrate hydrate is[-CH(OH)CO2]2Cu·xH2O . The molecular weight is 211.62 (anhydrous basis) . The InChI is 1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 . Chemical Reactions Analysis

Cupric tartrate, being an acidic salt, is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical and Chemical Properties Analysis

Cupric tartrate hydrate appears as a green to blue odorless powder . It is insoluble in water . The primary hazard is the threat to the environment . It is noncombustible .科学研究应用

高纯度Cu纳米晶体的合成

酒石酸铜水合物作为高纯度铜(Cu)纳米晶体合成中的前体,广泛用于微电子、传感器和催化剂中。在特定条件下,酒石酸铜水合物的分解促进了Cu纳米晶体的形成。这个过程对于获得具有精确结构和粒径规格的纳米晶体至关重要,而这对于它们的催化行为至关重要。Jian等人(2014年)的研究详细介绍了酒石酸铜的分解动力学及其在通过化学气相沉积技术可控合成高纯度Cu纳米晶体中的作用(Jian et al., 2014)。

CuO薄膜的电化学沉积

酒石酸铜水合物的另一个重要应用是Poizot等人(2003年)所述的从水溶液中电化学沉积氧化铜(CuO)薄膜。在碱性介质中利用酒石酸铜作为络合剂,可以在相对较低的温度(25-30°C)下阳极沉积CuO薄膜。这种方法突出了该材料在制造取向CuO薄膜中的用途,而这在包括半导体和光催化在内的各种技术应用中至关重要(Poizot et al., 2003)。

热化学储能

酒石酸铜水合物的分解产物,特别是与铜盐有关的分解产物,在热化学储能中得到应用。Al-Abbasi等人(2017年)探索了包括硫酸铜在内的盐水合物用于热能储存的可能性。这些材料在加热时释放水蒸气,可用于能量储存,并随后在住宅供暖等各种应用中加以利用。这项研究强调了酒石酸铜水合物在可持续能源解决方案中更广泛的应用范围(Al-Abbasi et al., 2017)。

抗氧化能力测量

此外,酒石酸铜水合物在分析化学中发挥作用,特别是在测量各种物质的抗氧化能力方面。CUPRAC(铜还原抗氧化能力)方法是一种值得注意的示例,它根据铜离子还原能力评估抗氧化效力。Apak等人(2004年)在文献中讨论的这种方法,提供了一个评估膳食多酚、维生素C和E的总抗氧化能力的框架,突出了该化学物质在食品科学和营养研究中的相关性(Apak et al., 2004)。

安全和危害

未来方向

Copper tartrate has been reported as a high-capacity anode material for lithium-ion batteries, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . This serves to increase and stabilize the electrode performance, as well as to make use of a cheaper feedstock (tartaric acid), and reduce some of the “dead mass” of the copper current collector .

作用机制

Target of Action

Cupric tartrate hydrate, also known as tartaric acid cupric salt, is a copper-containing compound . Copper is an essential trace element that plays a vital role in various biological processes. It acts as a catalyst in redox reactions and is a critical component of several enzymes .

Mode of Action

Cupric tartrate hydrate can react as an acid to neutralize bases . This reaction generates heat, but less or far less than is generated by the neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .

Biochemical Pathways

Copper, a component of the compound, is known to catalyze reactions that result in the production of hydroxyl radicals through the fenton and haber-weiss reactions . These highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins .

Pharmacokinetics

It’s known that copper, a component of the compound, is absorbed in the stomach and first part of the small intestine .

Result of Action

Copper, a component of the compound, is known to oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione .

Action Environment

The action of cupric tartrate hydrate can be influenced by environmental factors. For instance, the compound’s solubility in water allows it to react with bases in aqueous environments . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .

属性

IUPAC Name |

copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746608 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-80-7 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)